N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine
Description
N-[1-(Oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine is a piperidine-derived compound featuring a hydroxylamine group attached to a piperidin-4-ylidene scaffold and an oxolane-2-carbonyl substituent.
Piperidinylidene derivatives are of interest in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The hydroxylamine moiety may confer redox activity or serve as a pharmacophore, while the oxolane (tetrahydrofuran) group could enhance solubility or binding affinity .
Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyiminopiperidin-1-yl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h9,14H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHXBCAUOKMJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(=NO)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine involves the reaction of 4-piperidone with hydroxylamine in the presence of an oxolane-2-carbonyl group . The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Antioxidant Activity
Research indicates that hydroxylamine derivatives can exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The oxolane moiety in this compound may enhance its ability to scavenge free radicals.
Pharmacological Potential
The compound has been investigated for its ability to modulate various biological pathways. Specifically, it may act as a modulator of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is implicated in autoimmune diseases and inflammation .
Synthesis of Bioactive Compounds
This compound can serve as an intermediate in the synthesis of more complex bioactive molecules, potentially leading to new therapeutic agents.
Polymer Chemistry
The incorporation of hydroxylamine groups into polymers can enhance their thermal stability and mechanical properties. This compound could be utilized as a building block for synthesizing functionalized polymers with specific properties for industrial applications.
Coatings and Adhesives
Due to its reactive nature, this compound may be employed in the formulation of coatings and adhesives that require enhanced durability and resistance to environmental factors.
Data Table: Comparison of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antioxidants, pharmacological agents | Modulation of biological pathways |
| Synthesis of Bioactive Compounds | Intermediate in drug development | Reactivity with various functional groups |
| Polymer Chemistry | Enhancing thermal stability | Cross-linking and polymerization reactions |
| Coatings and Adhesives | Durable coatings, industrial adhesives | Improved adhesion and environmental resistance |
Case Study 1: Antioxidant Properties
A study demonstrated that hydroxylamine derivatives showed significant antioxidant activity through radical scavenging assays. The oxolane structure contributed to enhanced electron donation capabilities, making it effective against oxidative stress .
Case Study 2: RORγt Modulation
Research published on compounds similar to this compound indicates potential therapeutic benefits in treating autoimmune diseases via RORγt modulation. This suggests a promising direction for further exploration of this compound in clinical settings .
Case Study 3: Polymer Development
In polymer chemistry, derivatives containing hydroxylamine groups were synthesized to improve the mechanical properties of polymer matrices. The results indicated enhanced tensile strength and thermal stability compared to traditional polymer formulations .
Mechanism of Action
The mechanism of action of N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound is distinguished from related piperidinylidene derivatives by its hydroxylamine group and oxolane-2-carbonyl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Functional Groups :
- The target compound’s hydroxylamine group contrasts with the acetamide or aryl substituents in patented analogs (e.g., Examples 83–85) . Hydroxylamine may confer nucleophilic or metal-chelating properties, whereas acetamide groups enhance hydrogen-bonding capacity.
- The oxolane-2-carbonyl group (tetrahydrofuran-derived) differs from tetrahydropyran-3-yl-oxy () or benzofuran (), affecting lipophilicity and metabolic stability .
Molecular Weight: The target compound (~210 g/mol) is significantly smaller than patented quinoline derivatives (500–669 g/mol), suggesting divergent pharmacokinetic profiles. Lower molecular weight may improve bioavailability but reduce target specificity .
Synthetic Accessibility :
Research and Application Context
- Pharmaceutical Potential: Patented analogs (e.g., Examples 83–85) are linked to kinase inhibition or antimicrobial activity due to quinoline cores and bulky substituents . The target compound’s smaller size and hydroxylamine group may suit fragment-based drug discovery or catalysis.
Biological Activity
N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine is a compound with significant potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16N2O3
- Molecular Weight : 212.25 g/mol
- CAS Number : 1016789-76-6
The compound features a piperidine ring and an oxolane carbonyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can exhibit both inhibitory and activating effects on these targets, leading to diverse biological responses.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Protein Interaction : It can act as a probe in biochemical assays to study protein interactions, providing insights into cellular processes.
Biological Activity Overview
Research has indicated that derivatives of piperidine, including this compound, possess various biological activities:
-
Anticancer Activity :
- A study highlighted that piperidine derivatives showed promising cytotoxicity against hypopharyngeal tumor cells, indicating potential as anticancer agents .
- The compound's structure allows for enhanced interactions with protein binding sites, which is crucial for effective drug design in cancer therapy.
- Neuroprotective Effects :
- Antiviral Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Piperidone Oxime | Lacks oxolane group | Moderate anticancer activity |
| N-Hydroxy-4-piperidone | Hydroxylamine group present | Neuroprotective effects |
| Tetrahydrofuranyl Derivatives | Similar oxolane ring | Varied biological activities |
The unique combination of functional groups in this compound distinguishes it from other derivatives, potentially enhancing its therapeutic efficacy.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Structure–Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine, and how can its purity be verified?
- Synthesis : A plausible route involves coupling oxolane-2-carbonyl chloride with 4-piperidone derivatives under basic conditions, followed by hydroxylamine introduction via nucleophilic substitution. For analogs, similar protocols use piperidin-4-ylidene intermediates and carbonyl activation (e.g., via EDCI/HOBt) .
- Purity Verification : Analytical techniques include:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection.
- NMR : Confirm structural integrity via characteristic peaks (e.g., hydroxylamine NH at δ 8–9 ppm, piperidinylidene protons at δ 5–6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Hazard Mitigation : While direct GHS classification is unavailable for this compound, structurally related piperidine derivatives require:
- PPE : Gloves, lab coat, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as analogs may release toxic gases (e.g., NOx, HCl) under decomposition .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of the piperidin-4-ylidene core be addressed?
- Methodological Solutions :
- Steric Control : Use bulky bases (e.g., LDA) to direct enolate formation toward the 4-position of piperidine .
- Catalysis : Transition-metal catalysts (e.g., Pd or Ru) for selective cross-coupling reactions .
- Spectroscopic Monitoring : In-situ FT-IR to track intermediate formation and optimize reaction time/temperature .
Q. How should researchers resolve contradictions in spectral data (e.g., ambiguous NMR peaks) for this compound?
- Advanced Analytical Strategies :
- 2D NMR : Use HSQC and HMBC to assign overlapping proton and carbon signals (e.g., distinguishing piperidinylidene vs. oxolane carbonyl carbons) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What experimental approaches are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Pharmacological Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .
- Receptor Binding : Radioligand displacement assays (e.g., with ³H-labeled antagonists) to determine binding affinity (Kᵢ) .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- Strategies :
- pH Profiling : Assess degradation kinetics in buffers (pH 1–10) to identify labile groups (e.g., hydroxylamine or carbonyl) .
- Prodrug Design : Mask reactive groups (e.g., hydroxylamine as an N-oxide) to enhance stability .
- Excipient Screening : Co-formulate with cyclodextrins or polymers to improve solubility and shelf-life .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Limitations : Low yields due to competing side reactions (e.g., oxolane ring-opening under acidic conditions) .
- Improvements :
- Microwave Synthesis : Accelerate reaction rates and reduce side products .
- Flow Chemistry : Enhance reproducibility and scalability for multi-step syntheses .
Q. How can computational tools aid in predicting the compound’s reactivity or biological activity?
- In Silico Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
